molecular formula C17H13N5O B3840819 (3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one

(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one

Cat. No.: B3840819
M. Wt: 303.32 g/mol
InChI Key: RMIXXYYQMKRIIO-SILNSSARSA-N
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Description

(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a triazole ring linked to the imino group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the indole ring reacts with benzyl chloride in the presence of a base.

    Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (click chemistry).

    Final Assembly: The final step involves the condensation of the triazole ring with the indole core to form the imino linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions may target the imino group, converting it to an amine.

    Substitution: The indole and triazole rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various functionalized indole and triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The triazole ring may enhance binding affinity and specificity to the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    1-Benzyl-2-phenylindole: Studied for its estrogen receptor binding affinity.

    1,2,4-Triazole derivatives: Widely used in antifungal medications.

Uniqueness

(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one is unique due to the combination of the indole and triazole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c23-17-16(20-21-11-18-19-12-21)14-8-4-5-9-15(14)22(17)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIXXYYQMKRIIO-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NN4C=NN=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/N4C=NN=C4)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one
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(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one

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